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molecular formula C5H5BrClN3 B1400411 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride CAS No. 937047-05-7

1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride

Cat. No. B1400411
M. Wt: 222.47 g/mol
InChI Key: IPZCJRGDUYMSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431695B2

Procedure details

A 1 L, 3-neck flask was fitted with a mechanical stirrer, nitrogen inlet, thermocouple and thermocontroller, cooling bath and an addition funnel. tert-Butyl (4-bromo-2-cyano-1H-pyrrol-1-yl)carbamate (19 g, 66 mmol) was added and dissolved with 1,4-dioxane (50 mL), then the stirred orange solution was cooled to 0° C. and HCl/dioxane (4N, 100 mL, 8 eq.) was slowly added from the addition funnel, maintaining an internal temperature around 25° C. After 2 hours, the solution became cloudy and stirring at room temperature was continued for 7 hours. The reaction was monitored for completion by TLC (silica gel, 1:3 EtoAc/hexane, UV; Note: the free base may be observed as a high-Rf spot and can be misinterpreted as incomplete reaction). The reaction mixture was diluted with diethyl ether (150 mL) and the precipitated solids were collected by suction filtration and washed with ether (200 mL). Drying (vacuum oven at 50° C.) afforded the desired product as 10.9 g (93%) of a white solid. 1H-NMR (DMSO): δ 7.24 (d, 1H, J=2 Hz), 6.93 (d, 1H, J=2 Hz), 6.2 (bs, 3H, J=2.8, 4.4 Hz); MS: GC/MS, m/z=[M+H].
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:15]#[N:16])[N:5]([NH:7]C(=O)OC(C)(C)C)[CH:6]=1.O1CCOCC1.[ClH:23].O1CCOCC1.CCCCCC>C(OCC)C>[ClH:23].[NH2:7][N:5]1[CH:6]=[C:2]([Br:1])[CH:3]=[C:4]1[C:15]#[N:16] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
BrC=1C=C(N(C1)NC(OC(C)(C)C)=O)C#N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl.O1CCOCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 3-neck flask was fitted with a mechanical stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple and thermocontroller, cooling bath and an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
maintaining an internal temperature around 25° C
WAIT
Type
WAIT
Details
was continued for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
can be misinterpreted as incomplete reaction)
FILTRATION
Type
FILTRATION
Details
the precipitated solids were collected by suction filtration
WASH
Type
WASH
Details
washed with ether (200 mL)
CUSTOM
Type
CUSTOM
Details
Drying (vacuum oven at 50° C.)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NN1C(=CC(=C1)Br)C#N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 10.9 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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